molecular formula C8H9NO2 B077472 2,6-Dimethyl-4-nitrosophenol CAS No. 13331-93-6

2,6-Dimethyl-4-nitrosophenol

Cat. No. B077472
Key on ui cas rn: 13331-93-6
M. Wt: 151.16 g/mol
InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N
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Patent
US04510226

Procedure details

25 Grams of 2,6-dimethylphenol was dissolved in 246 ml of 50% aqueous glacial acetic acid solution. To this solution being kept at 15° C. or lower was added dropwise 91 g of 30% aqueous sodium nitrite solution, whereby 2,6-dimethyl-p-nitrosophenol was obtained. The compound was reduced to be converted to an amino compound. The amino compound was subjected to diazotization at 0° to 2° C. Into the resulting reaction mixture was poured a 50% aqueous zinc chloride solution. By thorough mixing, a double salt of a diazonium salt with zinc chloride was deposited. Infrared absorption spectra (KBr tablet method): around 3300 cm-1, 2200 cm-1, 1570 cm-1, 1080 cm-1, 930 cm-1 ; ultraviolet absorption spectra (solvent: water), wavelength at maximum absorption: 364 nm. SYNTHESIS EXAMPLES 5 AND 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
246 mL
Type
solvent
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[N:10]([O-])=[O:11].[Na+]>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[C:6]([N:10]=[O:11])[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
246 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
91 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept at 15° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)N=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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